N-[3-(2-quinoxalinyloxy)phenyl]acetamide
Description
N-[3-(2-Quinoxalinyloxy)phenyl]acetamide is a quinoxaline-derived compound characterized by a quinoxaline ring linked via an oxygen atom to a phenyl group substituted with an acetamide moiety at the para-position. Quinoxaline derivatives are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(3-quinoxalin-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-12-5-4-6-13(9-12)21-16-10-17-14-7-2-3-8-15(14)19-16/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQONQZSHKRRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-quinoxalinyloxy)phenyl]acetamide typically involves the reaction of 2-quinoxalinyloxy derivatives with phenylacetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-quinoxalinyloxy)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
Synthesis of N-[3-(2-quinoxalinyloxy)phenyl]acetamide
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with appropriate acylating agents. For instance, studies have demonstrated effective methods to prepare quinoxaline derivatives through alkylation reactions, yielding compounds that exhibit significant biological activity against various cancer cell lines . The ability to modify the quinoxaline structure allows for the exploration of structure-activity relationships that can enhance the efficacy of these compounds.
Anticancer Properties
Research has shown that quinoxaline derivatives, including this compound, possess notable anticancer properties. A study indicated that several synthesized compounds exhibited inhibitory effects on cancer cell viability, particularly against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The IC50 values for some derivatives were reported in the range of 1.9–7.52 μg/mL, demonstrating their potential as chemotherapeutic agents .
Other Biological Activities
Beyond anticancer effects, quinoxaline derivatives have been explored for their antiviral, antimicrobial, anti-inflammatory, and antioxidant activities. These diverse biological properties make them valuable candidates for further pharmacological development .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of quinoxaline derivatives:
Mechanism of Action
The mechanism of action of N-[3-(2-quinoxalinyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Alkyl-2-(3-Phenylquinoxalin-2-ylsulfanyl)acetamides
These compounds replace the oxygen atom in the target molecule with a sulfur atom. For example, N-cyclohexyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide exhibits enhanced lipophilicity due to the thioether linkage, leading to improved membrane permeability. However, sulfur substitution reduces hydrogen-bond acceptor capacity compared to the oxygen analogue, impacting target binding affinity .
Methyl-2-[3-(3-Phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates
These derivatives feature a longer alkyl chain and ester group, increasing metabolic stability. Molecular docking studies reveal that the peptidomimetic side chain in these compounds stabilizes the inactive conformation of human thymidylate synthase (hTS), with IC50 values ranging from 0.8–2.4 µM, outperforming the parent compound in enzyme inhibition .
N-[4-({3-[(2-Phenylethyl)amino]-2-quinoxalinyl}sulfamoyl)phenyl]acetamide
This analogue introduces a sulfonamide group and a phenylethylamine side chain, enhancing interactions with tyrosine kinase active sites. It demonstrates potent inhibition of c-MET kinase (IC50 = 12 nM), attributed to the sulfonamide’s ability to coordinate with magnesium ions in the ATP-binding pocket .
Pharmacological Activity Comparison
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
Key Findings :
- Peptidomimetic side chains enhance hTS binding via van der Waals interactions, reducing IC50 values by 6-fold compared to the parent compound .
Molecular Docking and Binding Interactions
- This compound stabilizes hTS by forming hydrogen bonds with Arg163 and π-π interactions with Phe225 .
- N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides bind to c-MET kinase via hydrophobic interactions with Leu1193 and a salt bridge with Asp1222 .
- Methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates show RMSD values < 1.5 Å in hTS docking, indicating stable binding .
Biological Activity
N-[3-(2-quinoxalinyloxy)phenyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of quinoxaline derivatives, including this compound, typically involves the reaction of 2-quinoxaline derivatives with appropriate aryl or acyl substituents. The method generally follows a multi-step process that enhances the biological activity of the final products through structural modifications.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that quinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to this compound have shown effective inhibition against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
- Antimicrobial Properties : Quinoxaline derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies indicate that these compounds can exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .
- Anti-inflammatory Effects : Research has indicated that certain quinoxaline derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : Compounds in this class often inhibit tyrosine kinases and other enzymes critical for cancer cell survival and proliferation .
- Induction of Apoptosis : Many quinoxaline derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Modulation of Inflammatory Pathways : The anti-inflammatory effects are mediated through the inhibition of key signaling pathways involved in inflammation, such as NF-kB .
Case Study 1: Anticancer Activity
A study conducted on a series of quinoxaline derivatives, including this compound, revealed that several compounds exhibited IC50 values in the low micromolar range against HCT-116 cells. The most potent derivatives were identified based on structural modifications that enhanced binding affinity to target proteins involved in cell cycle regulation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 5.4 | HCT-116 |
| B | 7.8 | MCF-7 |
| C | 12.0 | HeLa |
Case Study 2: Antimicrobial Activity
In antimicrobial assays, this compound showed inhibitory effects against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Q & A
Q. What are the key synthetic routes for preparing N-[3-(2-quinoxalinyloxy)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic aromatic substitution and condensation. For example:
- Step 1 : React 3-aminophenol with 2-chloroquinoxaline under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxy-quinoxaline intermediate.
- Step 2 : Acetylate the intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
- Critical Parameters : Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Excess acylating agents (e.g., 1.2–1.5 equivalents) improve conversion rates .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution and acetylation. For example, the acetamide proton appears as a singlet at δ ~2.1 ppm, while quinoxaline protons show splitting patterns between δ 7.5–9.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., amide N–H···O=C motifs) .
Q. How can researchers optimize reaction conditions to mitigate byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use TLC or HPLC to monitor reaction progress. Common byproducts include unreacted starting materials or over-acetylated derivatives.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, reducing side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) improve selectivity in quinoxaline ring formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar acetamide derivatives?
- Methodological Answer :
- Comparative Analysis : Overlay ¹H NMR spectra of analogs (e.g., N-[3-(2-pyridyloxy)phenyl]acetamide) to identify shifts caused by electron-withdrawing quinoxaline groups.
- Computational Validation : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants, reconciling experimental vs. theoretical data .
Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., COVID-19 main protease or kinase enzymes). Focus on hydrogen-bonding interactions between the acetamide group and active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant or antimicrobial activity data .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate quinoxaline-acetamide hybrids?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations in:
- Quinoxaline Ring : Introduce electron-withdrawing (e.g., –Cl) or donating (–OCH₃) groups at position 6 or 7.
- Acetamide Substituents : Replace phenyl with heteroaromatic rings (e.g., pyridine) .
- Bioassay Protocols : Test analogs against standardized models (e.g., DPPH assay for antioxidants, MIC for antimicrobials) .
Q. What strategies assess the hydrolytic stability of the acetamide group under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS; hydrolyzed products (e.g., carboxylic acids) indicate susceptibility to esterases .
- Protection Strategies : Introduce steric hindrance (e.g., ortho-methyl groups) or electron-withdrawing substituents to stabilize the amide bond .
Cross-Disciplinary Applications
Q. How can findings from this compound research be integrated into materials science or pharmacology?
- Methodological Answer :
- Polymer Science : Incorporate the compound into conductive polymers via π-π stacking interactions with quinoxaline motifs. Characterize thermal stability (TGA) and conductivity (four-point probe) .
- Drug Delivery : Formulate liposomal nanoparticles using the acetamide as a targeting moiety. Evaluate release kinetics using dialysis membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
